1,1,1-Trifluoro-5-phenylpentan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-5-phenylpentan-3-amine, also known as TFPPA, is an organic compound . It has a molecular weight of 217.23 g/mol . The IUPAC name for this compound is this compound .

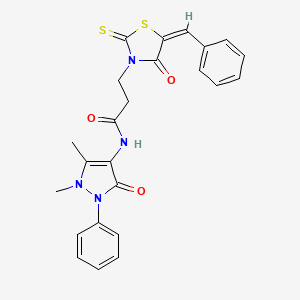

Molecular Structure Analysis

The InChI code for this compound is1S/C11H14F3N.ClH/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its density is predicted to be 1.130 g/cm3 .Aplicaciones Científicas De Investigación

Metal-Free Reduction

1,1,1-Trifluoro-5-phenylpentan-3-amine is utilized in metal-free reduction processes. Tris(pentafluorophenyl)boron, a catalyst related to this compound, has been shown to be effective in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This process allows for mild reduction of various amides in near quantitative yield, demonstrating functional group tolerance including for alkenes, nitro groups, and aryl halides (Chadwick, Kardelis, Lim, & Adronov, 2014).

Complex Formation Studies

This compound's derivatives are studied for their role in forming complexes with aromatic NH and OH proton donors. For example, structures of complexes with NH⋯N hydrogen bond formed by bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine, a related compound, have been explored in various solvents (Castaneda, Denisov, & Schreiber, 2001).

Fluorine-Containing Ionic Liquids

The compound's structural analogues are important in the synthesis of fluorine-containing ionic liquids, which are notable for their low melting points and low viscosities. These ionic liquids are synthesized using N-alkylpyrrolidine and N-methylpiperidine with fluorinated 1,3-diketones (Li, Zeng, Garg, Twamley, & Shreeve, 2008).

Biogenic Amine Determination

Compounds related to this compound have been applied in the determination of biogenic amines in beverages using liquid chromatography-tandem mass spectrometry and 19F nuclear magnetic resonance analysis (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Photophysical Properties

The compound's structural relatives are used in synthesizing europium(III) complexes for studying photophysical properties. These complexes demonstrate potential in light-emitting applications due to their characteristic red emissions (Raj, Biju, & Reddy, 2008).

Fluorine-to-Uranium Dative Interactions

Fluorinated diarylamines, similar to this compound, are employed in the preparation of uranium(III, IV) complexes. These compounds reveal interesting fluorine-to-uranium dative interactions, highlighting their potential in coordination chemistry and nuclear applications (Yin, Lewis, Williams, Carroll, & Schelter, 2013).

Polymerization and Chemical Reactions

The compound and its derivatives are instrumental in various polymerization and chemical reactions. For instance, perfluoro(2,3-epoxy-2-methylpentane) reactions with diamines result in compounds that are presumably formed as a result of rearrangements of intermediate ketones (Filyakova, Zapevalov, Kodess, Slepukhin, & Saloutin, 2013).

Fluorination Techniques

This compound and its analogs contribute to the development of novel fluorination techniques, as demonstrated by the synthesis of perfluorochemicals using liquid-phase photofluorination (Scherer, Yamanouchi, & Onox, 1990).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-5-phenylpentan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACPZGCLYNRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)

![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)

![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)

![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)

![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)